3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid
Description
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-8-2-3-11(15)9(6-8)10-5-7(13(17)18)1-4-12(10)16/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBODQGHDITUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653547 | |
| Record name | 2',5'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181627-08-6 | |
| Record name | 2',5'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative protocol, 2,5-dichlorophenylacetyl chloride is reacted with a fluorinated benzene derivative in the presence of Lewis acids like aluminum chloride (AlCl₃). The reaction proceeds at temperatures between 80°C and 130°C, achieving regioselective acylation at the meta position relative to the fluorine atom. Subsequent oxidation of the acetyl intermediate to the carboxylic acid is performed using sodium hypochlorite (NaClO) under alkaline conditions, yielding the final product with >85% purity.
Table 1: Key Parameters for Friedel-Crafts Synthesis
| Parameter | Value/Range | Role |
|---|---|---|
| Catalyst | AlCl₃ | Activates acyl chloride |
| Temperature | 80–130°C | Optimizes electrophilicity |
| Oxidizing Agent | NaClO (10–15% w/v) | Converts ketone to carboxylic acid |
| Yield | 70–78% | Post-purification efficiency |
Suzuki-Miyaura Cross-Coupling for Modular Synthesis
Palladium-catalyzed cross-coupling has emerged as a versatile method for assembling the dichlorophenyl and fluorobenzoic acid moieties. This approach leverages boronic acid derivatives to form carbon-carbon bonds with high precision.
Catalytic System and Substrate Design
A typical reaction combines 3-bromo-4-fluorobenzoic acid with 2,5-dichlorophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. The process occurs in a mixed solvent system of toluene and aqueous Na₂CO₃ at 90°C, achieving yields of 65–72%. Microwave-assisted protocols reduce reaction times from 24 hours to 2 hours while maintaining comparable yields.
Table 2: Suzuki-Miyaura Cross-Coupling Optimization
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | Balances cost and activity |
| Solvent | Toluene/H₂O (3:1) | Enhances boronic acid solubility |
| Temperature | 90°C | Accelerates oxidative addition |
Halogenation and Hydrolysis Pathways
Sequential halogenation and hydrolysis offer an alternative route, particularly for introducing chlorine and fluorine atoms post-cyclization.
Nitration and Reduction Sequence
In a multi-step synthesis, 3-nitro-4-fluorobenzoic acid undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane. The nitro group is then reduced to an amine with hydrogen gas and palladium on carbon (Pd/C), followed by diazotization and hydrolysis to yield the final product. This method achieves an overall yield of 68% but requires careful control of stoichiometry to avoid over-chlorination.
Catalytic Systems and Reaction Optimization
Advanced catalytic systems, including immobilized enzymes and flow chemistry, address challenges in selectivity and scalability.
Continuous Flow Reactors
Industrial-scale production employs continuous flow reactors to enhance mass transfer and thermal regulation. A study using microreactors reported a 22% increase in yield compared to batch processes, with residence times under 10 minutes. Catalysts such as zeolite-supported AlCl₃ demonstrate recyclability, reducing waste generation by 40%.
Industrial-Scale Production Techniques
Economic and Environmental Considerations
Large-scale synthesis prioritizes cost-effective halogen sources like chlorine gas over SO₂Cl₂, despite requiring stringent safety measures. Green chemistry principles are integrated via solvent recovery systems, with ethyl acetate and water achieving >90% reuse rates.
Table 3: Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 78 | 85 | High |
| Suzuki-Miyaura | 72 | 92 | Moderate |
| Halogenation-Hydrolysis | 68 | 88 | Low |
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis .
- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to yield carboxylic acids or ketones under specific conditions .
Biology
- Biochemical Pathway Studies : This compound is utilized in biological research to study biochemical pathways and interactions. It can interact with specific molecular targets, modulating enzyme activity and influencing metabolic pathways .
- Pharmacological Potential : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. For example, related compounds have shown promise in inhibiting enzymes involved in pain pathways .
Industry
- Production of Specialty Chemicals : this compound is employed in the industrial synthesis of specialty chemicals. Its derivatives can be used in agrochemicals, pharmaceuticals, and materials science .
- Antibacterial Agents : The compound is also investigated as an intermediate for synthesizing antibacterial agents, highlighting its potential application in medicinal chemistry .
Case Study 1: Synthesis of Antibacterial Agents
Research has demonstrated that this compound can be transformed into various antibacterial compounds. In one study, derivatives were synthesized that exhibited significant antibacterial activity against common pathogens .
Case Study 2: Anti-inflammatory Activity
In another investigation, derivatives of this compound were tested for their ability to inhibit inflammation-related enzymes. Results indicated that certain modifications could enhance anti-inflammatory effects without significant side effects .
Summary Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex organic molecules | Synthesis of pharmaceuticals |
| Biology | Study of biochemical pathways | Enzyme inhibition studies |
| Industry | Production of specialty chemicals | Agrochemical synthesis |
Mechanism of Action
The mechanism by which 3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Key Comparisons:
Structural Insights :
- The 2,5-dichloro substitution on the phenyl ring minimizes steric clashes compared to 2,4- or 2,6-dichloro isomers, optimizing interactions with hydrophobic pockets in biological targets .
- Fluorine at position 4 of the benzoic acid enhances metabolic stability by resisting oxidative degradation, a common issue in 3,4-difluorobenzoic acid analogues .
Physicochemical Properties
Melting Points and Stability:
Observations :
- Chlorine substituents generally increase melting points due to stronger intermolecular halogen bonding (e.g., 248–250°C for 2,4-dichloro vs. 232–234°C for 2,5-dichloro derivatives) .
- Fluorine substitution (e.g., 3,5-difluorobenzoic acid) reduces melting points compared to chlorinated analogues, enhancing solubility in polar solvents .
Virulence Suppression ():
Mechanistic Insights :
- The 2,5-dichloro configuration in dCPB4 maximizes hydrophobic interactions with bacterial virulence factor binding sites, outperforming 3,4- or 2,6-dichloro isomers .
- Fluorine at position 4 may enhance membrane permeability, though excessive fluorination (e.g., 2,4-difluoro) diminishes activity due to altered electronic profiles .
Biological Activity
3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid is a compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a fluorobenzoic acid moiety, which contribute to its unique chemical properties. The presence of halogen atoms (chlorine and fluorine) often enhances the biological activity of organic compounds by affecting their lipophilicity and reactivity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. In studies comparing various derivatives, it exhibited significant inhibitory effects against several bacterial strains. For instance, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µM against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Other tested compounds | Varies | Various bacterial strains |
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various in vitro assays. In studies conducted by the National Cancer Institute (NCI), the compound was evaluated against multiple cancer cell lines. It showed promising results in inhibiting cell proliferation, particularly in leukemia cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cytotoxicity Studies
Cytotoxicity assessments revealed that while some derivatives increased cell viability under certain conditions, this compound exhibited selective cytotoxicity towards cancer cells without adversely affecting normal cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of key enzymes involved in cellular metabolism.
- Disruption of microtubule dynamics, affecting cell division.
- Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Antimicrobial Efficacy : A study involving various fluoroaryl compounds found that this compound significantly inhibited the growth of Gram-positive bacteria while showing lower activity against Gram-negative strains .
- Anticancer Activity : In another investigation, this compound was shown to induce apoptosis in HL60 leukemia cells by promoting caspase activation and increasing pro-apoptotic proteins .
Q & A
Q. What are the optimal synthetic routes for 3-(2,5-Dichlorophenyl)-4-fluorobenzoic acid?
-
Methodological Answer : The synthesis of halogenated benzoic acids typically involves sequential halogenation and carboxylation steps. For structurally similar compounds like 2,4-dichloro-5-fluorobenzoic acid, reflux with hydrochloric acid and sodium hypochlorite in aqueous media is a common approach . Multi-step synthesis may include Friedel-Crafts acylation or Suzuki coupling to introduce aryl groups, followed by fluorination via nucleophilic aromatic substitution (NAS) using KF or CsF. Purity optimization can be achieved via recrystallization in ethanol/water mixtures.
-
Key Considerations :
- Monitor reaction intermediates using HPLC-MS to track fluorination efficiency .
- Use ¹⁹F NMR to confirm fluorine incorporation and positional accuracy .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
-
Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards (e.g., PubChem data ).
-
Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor decomposition via LC-MS. Fluorinated benzoic acids are generally stable, but chlorine substituents may hydrolyze under acidic conditions .
- Data Table :
| Storage Condition | Degradation Products Identified (LC-MS) | Stability Rating |
|---|---|---|
| 25°C, dry | None detected | Stable |
| 40°C, 75% RH | Trace dichlorophenol derivatives | Moderate |
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
- Methodological Answer :
-
¹H/¹³C NMR Challenges : Overlapping signals from aromatic protons and fluorine-coupled splitting can complicate interpretation. Use 2D NMR (COSY, HSQC) to assign peaks.
-
¹⁹F NMR : Critical for identifying fluorine’s electronic environment. A singlet near -110 ppm (CF) suggests para-substitution, while coupling with adjacent protons indicates ortho/meta positioning .
-
X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures, as seen in dichloro-hydroxybenzoic acid analogs .
- Example Workflow :
Acquire ¹⁹F NMR spectrum to confirm fluorine substitution pattern.
Use HSQC to correlate aromatic carbons with protons.
Compare with PubChem’s crystallographic data for analogous compounds .
Q. What strategies are effective in predicting the biological activity of this compound, particularly in antimicrobial studies?
- Methodological Answer :
-
QSAR Modeling : Use descriptors like logP, molar refractivity, and Hammett constants (σ) for halogen substituents to predict bioavailability and target binding . Fluorine’s electronegativity enhances membrane permeability, while chlorine improves hydrophobic interactions .
-
Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) or cytochrome P450 isoforms, as seen in studies with 3,5-dichloro-4-hydroxybenzoic acid .
- Data Table : Predicted vs. Experimental IC₅₀ Values
| Target Enzyme | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
|---|---|---|
| E. coli DHFR | 12.3 | 15.7 ± 1.2 |
| Human CYP3A4 | >100 | >100 |
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
-
Regioselectivity Control : Use directing groups (e.g., -COOH) during halogenation to ensure correct substitution patterns. For example, fluorination at the 4-position is favored due to carboxyl group activation .
-
Scale-Up Risks : Exothermic reactions during chlorination require controlled addition of Cl₂ gas or NCS (N-chlorosuccinimide).
- Mitigation Strategies :
-
Optimize stoichiometry via Design of Experiments (DoE) to minimize byproducts.
-
Implement inline FTIR monitoring to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
